5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine 5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17801577
InChI: InChI=1S/C9H11N3S/c1-7-5-9(10)11-12(7)6-8-3-2-4-13-8/h2-5H,6H2,1H3,(H2,10,11)
SMILES:
Molecular Formula: C9H11N3S
Molecular Weight: 193.27 g/mol

5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17801577

Molecular Formula: C9H11N3S

Molecular Weight: 193.27 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine -

Specification

Molecular Formula C9H11N3S
Molecular Weight 193.27 g/mol
IUPAC Name 5-methyl-1-(thiophen-2-ylmethyl)pyrazol-3-amine
Standard InChI InChI=1S/C9H11N3S/c1-7-5-9(10)11-12(7)6-8-3-2-4-13-8/h2-5H,6H2,1H3,(H2,10,11)
Standard InChI Key LDOAHDHRQUKUEO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1CC2=CC=CS2)N

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at three positions:

  • Position 1: A thiophen-2-ylmethyl group (-CH₂-C₄H₃S) derived from thiophene, a sulfur-containing heterocycle.

  • Position 3: An amine group (-NH₂).

  • Position 5: A methyl group (-CH₃).

This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Table 1: Key Structural and Chemical Identifiers

PropertyValueSource
CAS Number1691767-43-7
Molecular FormulaC₉H₁₁N₃S
Molecular Weight193.27 g/mol
IUPAC Name5-methyl-1-(thiophen-2-ylmethyl)pyrazol-3-amine
SMILESNC1=NN(CC2=CC=CS2)C(C)=C1
InChI KeyLDOAHDHRQUKUEO-UHFFFAOYSA-N
PubChem Compound ID130496583

The stereoelectronic profile of the molecule is further defined by the electron-rich thiophene ring and the electron-donating methyl group, which modulate its solubility and binding affinity.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 5-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine involves a two-step process:

  • Condensation: 5-Methylpyrazole reacts with thiophene-2-carbaldehyde under acidic conditions (e.g., HCl or H₂SO₄) to form an imine intermediate.

  • Reduction: The intermediate undergoes reduction using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the final amine product.

This method achieves moderate to high yields (reported as >70% in optimized conditions) and is scalable for research purposes. Industrial-scale production remains undocumented, but continuous flow reactors could enhance efficiency.

Physicochemical Properties

Spectroscopic Data

While experimental spectra (e.g., NMR, IR) are unavailable in the provided sources, predicted spectral features include:

  • ¹H NMR: Signals for thiophene protons (δ 6.8–7.2 ppm), pyrazole protons (δ 5.5–6.5 ppm), and amine protons (δ 2.5–3.5 ppm).

  • IR: Stretching vibrations for N-H (3300 cm⁻¹), C=N (1600 cm⁻¹), and C-S (700 cm⁻¹).

Precaution CodeInstruction
P233Keep container tightly closed
P280Wear protective gloves/eye protection
P261Avoid breathing dust/fume
P305+P351+P338IF IN EYES: Rinse with water

Handling under inert gas (e.g., nitrogen) and protection from moisture are essential to prevent decomposition .

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